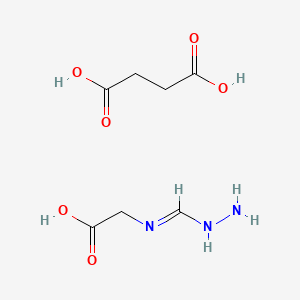
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid is a complex organic compound with a unique structure that combines the properties of butanedioic acid and hydrazinylmethylideneaminoacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid typically involves the reaction of butanedioic acid with hydrazinylmethylideneaminoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different carboxylic acids, while reduction may yield various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic acid: A simple dicarboxylic acid with similar structural features.
Hydrazine derivatives: Compounds with hydrazine functional groups that exhibit similar reactivity.
Amino acids: Organic compounds with amino and carboxyl functional groups, similar to the structure of Butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid.
Uniqueness
This compound is unique due to its combination of butanedioic acid and hydrazinylmethylideneaminoacetic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
923060-70-2 |
|---|---|
Molekularformel |
C7H13N3O6 |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
butanedioic acid;2-(hydrazinylmethylideneamino)acetic acid |
InChI |
InChI=1S/C4H6O4.C3H7N3O2/c5-3(6)1-2-4(7)8;4-6-2-5-1-3(7)8/h1-2H2,(H,5,6)(H,7,8);2H,1,4H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
ZWLDMPDRSVFMKY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(=O)O.C(C(=O)O)N=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


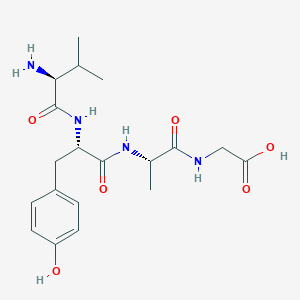
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)
![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)


![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)

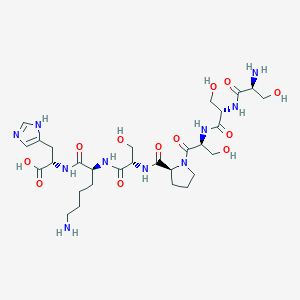
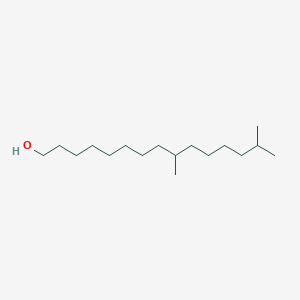
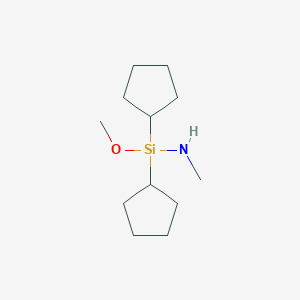

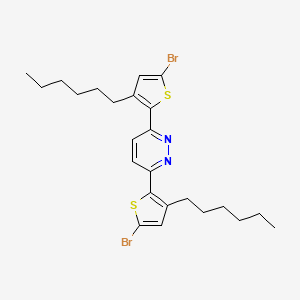
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)
